

parasorbic acid natural source and identification

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Compound Focus: 6-methyl-5,6-dihydro-2H-pyran-2-one

CAS No.: 10048-32-5

Cat. No.: S585792

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Natural Source and Significance

Parasorbic acid is the **cyclic lactone of sorbic acid** and is notably found as the sole constituent of "Vogelbeerol" oil, obtained by steam distillation of the acidified juice of ripe **rowanberries** (*Sorbus aucuparia* L.) [1] [2]. Rowanberries themselves are rich in various bioactive compounds, including vitamins, polysaccharides, organic acids, and polyphenols [3].

The key distinction between parasorbic acid and its derivative is critical for safety:

- **Parasorbic Acid:** The primary, naturally occurring form in the raw berry. It is **toxic and can cause indigestion and nausea** [4].
- **Sorbic Acid:** Formed from parasorbic acid through thermal treatment or hydrolysis. It is a **benign and widely used food preservative** [1] [4].

This conversion means that while raw rowanberries are astringent and infrequently used, processing makes them safe for consumption in jams, jellies, syrups, and alcoholic beverages [3] [4].

Chemical Identification and Properties

The table below summarizes the key identifiers and predicted properties of parasorbic acid.

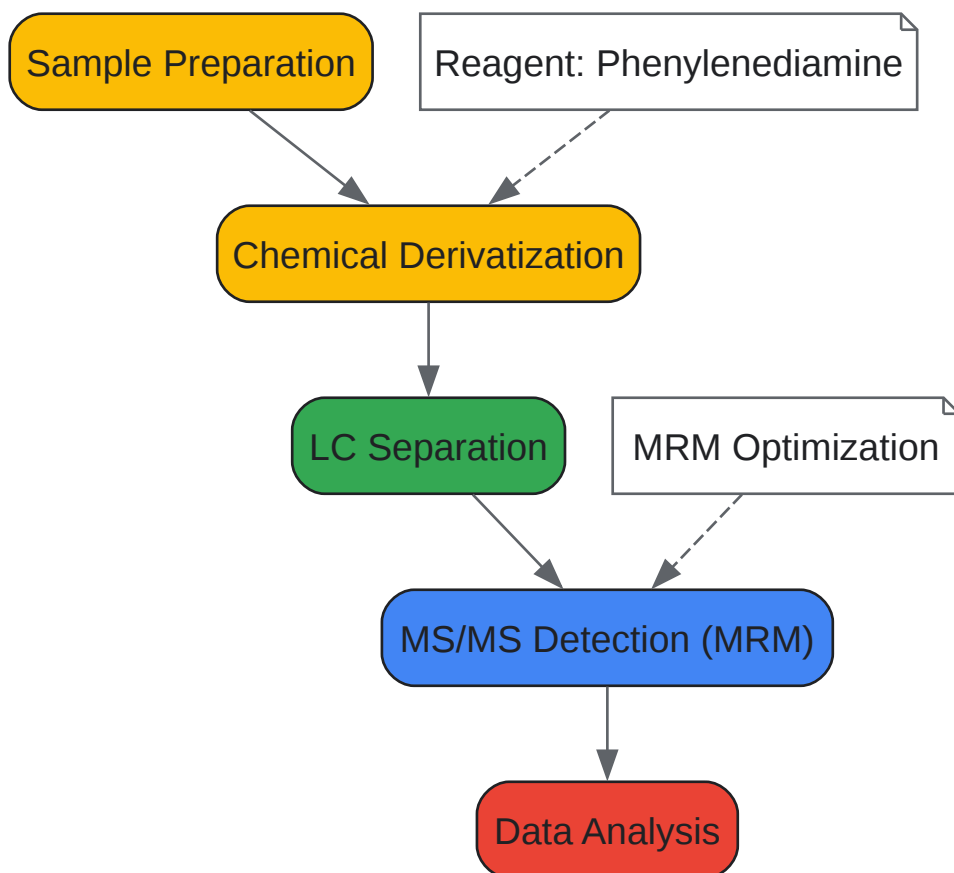
Property	Description / Value
IUPAC Name	(6S)-5,6-dihydro-6-methyl-2H-pyran-2-one [4]
Common Names	Parasorbic acid, sorbic oil, γ -Hexenolactone [4] [2]
CAS Registry Number	10048-32-5 [1] [2]
Chemical Formula	C ₆ H ₈ O ₂ [1] [4]
Average Molecular Weight	112.128 g/mol [1] [2]
SMILES	<chem>C[C@H]1CC=CC(=O)O1</chem> [2]
InChI Key	DYNKRGCM LGUEMN-YFKPBYRVSA-N [2]
Class	Dihydropyranones [1] [2]
Solubility (Water)	50 g/L (estimated) [4]
logP (Predicted)	0.74 - 1.24 [1] [2]
pKa (Strongest Acidic)	17.46 (Predicted) [1]
Bioavailability	Yes (Predicted) [1]
Rule of Five	Yes (Predicted) [1]

Analytical Methodologies

While a specific LC-MS/MS method for parasorbic acid was not found, the following advanced protocol for carboxylic acid-containing metabolites (CCMs) can be adapted for its analysis. Parasorbic acid falls into this class of compounds, and derivatization is often key to sensitive and accurate quantification [5].

Optimized LC-MS/MS Workflow for Carboxylic Acid Metabolites

The following diagram illustrates the general workflow for analyzing carboxylic acids like parosorbic acid using chemical derivatization and LC-MS/MS:



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Workflow for LC-MS/MS analysis of carboxylic acids via derivatization

- **Sample Preparation:** Use minimal sample volumes (e.g., from cell lines, tissue, serum, plasma, urine, or saliva) [5].
- **Chemical Derivatization:**
 - **Principle:** Derivatization is crucial for enhancing chromatographic separation on reverse-phase columns and improving electrospray ionization (ESI) efficiency, thereby increasing sensitivity [5].
 - **Protocol:** Employ **phenylenediamine-based derivatization**. This reaction introduces a benzimidazole-based ionizable group to the carboxylic acid molecule, which significantly improves ionization efficiency and detection sensitivity in positive ion mode [5].
- **LC Separation:**
 - **Technique:** Ultra-Performance Liquid Chromatography (UPLC).

- **Performance:** Achieves symmetrical peak shapes and baseline separation for most derivatives within a short run time of **4 to 10 minutes**, making the method high-throughput [5].
- **MS/MS Detection:**
 - **Technique:** Multiple Reaction Monitoring (MRM) via tandem mass spectrometry.
 - **Method Validation:** The protocol demonstrates excellent performance with recovery rates of **90% to 105%**, coefficients of variation (CVs) $\leq 10\%$, and high linearity (regression coefficients of 0.99) across a wide concentration range (0.1 ng/mL to 10 $\mu\text{g/mL}$). Limits of detection (LOD) can be as low as **0.01 ng/mL** [5].
 - **Ion Transitions:** For linear derivatives of mono- and di-carboxylic acids, the most intense daughter ion is often observed at **m/z 166.06** [5]. Precursor ions (Q1) and specific product ions (Q3) must be optimized for parasorbic acid.

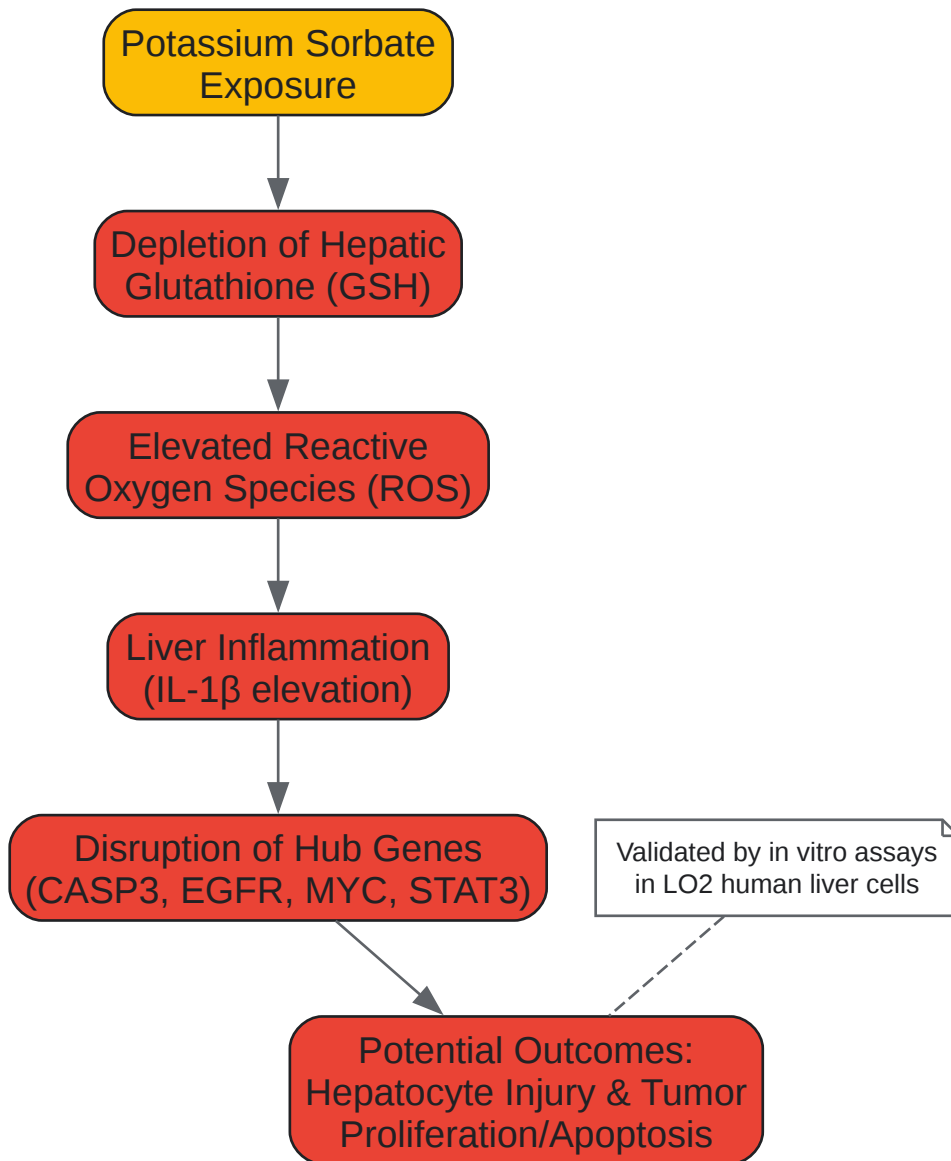
Toxicology and Safety Assessment

Recent research using advanced computational and experimental methods has raised important questions about the long-term safety of sorbic acid and its salts, which are metabolically related to parasorbic acid.

Mechanisms of Hepatotoxicity and Carcinogenicity

A 2025 study used network toxicology and molecular docking to elucidate potential mechanisms, validated by *in vitro* assays [6]. The research identified 124 and 106 potential targets for hepatotoxicity and carcinogenicity, respectively. Key hub genes included CASP3, EGFR, ESR1, MYC, and STAT3 [6]. Pathway analysis revealed that these targets are significantly associated with cancer-related pathways, including chemical carcinogenesis-receptor activation and the PI3K-Akt signaling pathway [6].

The following diagram summarizes the proposed mechanistic pathway based on the 2025 study:



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Proposed hepatotoxic and carcinogenic pathway of potassium sorbate

- **Experimental Validation:** *In vitro* assays on LO2 human liver cells confirmed that potassium sorbate exposure led to:
 - **Dose-dependent cytotoxicity.**
 - Increased levels of liver injury markers (**ALT, AST, LDH**).
 - Depletion of **reduced glutathione (GSH)**.
 - Elevation of **reactive oxygen species (ROS)**.
 - Changes in gene expression consistent with the proposed network model [6].

Key Takeaways for Researchers

- **Source and Conversion:** Rowanberry (*Sorbus aucuparia* L.) is the primary natural source of parasorbic acid. Its conversion to the safe, widely used preservative sorbic acid via heating or hydrolysis is a critical detoxification step [3] [4] [2].
- **Analytical Strategy:** For sensitive and accurate quantification, researchers should employ a **derivatization LC-MS/MS approach**. The phenylenediamine-based method provides a robust framework for analyzing parasorbic acid and other CCMs in complex biological matrices [5].
- **Safety Reevaluation:** While potassium/sorbic acid salts are generally recognized as safe (GRAS), recent high-quality studies suggest that a systematic re-evaluation of their long-term toxicity, particularly concerning hepatotoxicity and carcinogenic potential, is warranted [6].

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To cite this document: Smolecule. [parasorbic acid natural source and identification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b585792#parasorbic-acid-natural-source-and-identification>]

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